3-Amino-2-chloro-4-methylpyridine

Overview

Description

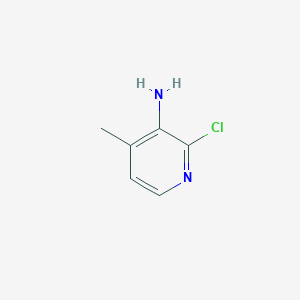

3-Amino-2-chloro-4-methylpyridine (ACMP, CAS 133627-45-9) is a pyridine derivative with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . It is characterized by a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 2, and a methyl group at position 2. Its IUPAC name is 2-chloro-4-methylpyridin-3-amine .

ACMP is primarily used as a critical intermediate in pharmaceutical synthesis, notably in the production of nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment . Regulatory guidelines classify ACMP as a raw material, enabling post-launch process optimizations with minimal regulatory impact . The compound typically exists as a crystalline solid with a melting point of 68°C and is stored at +5°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods for the synthesis of 3-Amino-2-chloro-4-methylpyridine have been reported in the literature. One common method involves the reduction of 2-chloro-4-methyl-3-nitropyridine . Another method includes the chlorination of 2-hydroxy-4-methyl-3-nitropyridine with phosphorus oxychloride and phosphorus pentachloride, followed by reduction with catalysts such as 5% rhodium on carbon or tin(IV) chloride/hydrochloric acid . Additionally, the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts has been used .

Industrial Production Methods

An improved and commercially valuable process for the scalable synthesis of this compound involves a four-step process. This process features condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, with ammonium acetate and acetic acid as catalysts . The total yield of this process is approximately 62.1% .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4-methylpyridine undergoes various types of reactions, including substitution, amidation, cyclization, bromination, demethylation, and deacetylation .

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and aryl halides.

Amidation: Typically involves amines and carboxylic acids or their derivatives.

Cyclization: Often requires catalysts such as acids or bases.

Bromination: Utilizes bromine or bromine-containing compounds.

Demethylation: Involves reagents like boron tribromide.

Deacetylation: Uses bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions can produce amides, while bromination can yield brominated derivatives .

Scientific Research Applications

Drug Synthesis

One of the primary applications of 3-Amino-2-chloro-4-methylpyridine is its role as a precursor in the synthesis of important pharmaceutical compounds:

- Nevirapine : This compound is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The synthesis involves several steps starting from this compound, which undergoes reactions like bromination and amidation to form the final product .

- Pyrazolopyridine Derivatives : These derivatives have shown promise in oncology research, particularly for breast cancer treatment. The synthesis process includes substitution reactions and cyclization to develop compounds that exhibit anti-cancer properties .

Case Study 1: Nevirapine Synthesis

In a study by Gupton et al. (2002), this compound was utilized in a multi-step synthesis of nevirapine. The process involved:

- Knovenagel condensation to initiate the reaction.

- Subsequent chlorination and hydrolysis steps to yield the desired intermediate.

This research highlights the compound's critical role in developing effective HIV treatments .

Case Study 2: Pyrazolopyridine Compounds

Research has demonstrated that derivatives synthesized from this compound can inhibit cancer cell proliferation. The synthesis involves:

- Cyclization to form the pyrazolopyridine core.

- Further modifications to enhance biological activity.

These compounds are under investigation for their potential use in targeted cancer therapies .

Summary of Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- From Malononitrile and Acetone : A regioselective method involving multiple steps including condensation, chlorination, and hydrolysis .

- Using Strong Acid Treatment : This method involves treating intermediates with strong acids to facilitate conversion into the desired amine form .

Comparative Synthesis Methods Table

Safety and Handling Precautions

Due to its chemical nature, handling this compound requires standard safety precautions:

- Use protective equipment (gloves, goggles).

- Conduct reactions in controlled environments to prevent exposure.

- Ensure proper ventilation when working with volatile solvents.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of its functional groups. The amino group confers basic properties to the molecule, making it capable of participating in acid-base reactions . The chlorine atom and the methyl group influence the molecule’s reactivity and physical properties, such as solubility and boiling point . These structural features enable the compound to act as a precursor for the synthesis of more complex compounds with biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Properties

Table 1: Key Structural and Electronic Parameters

Key Findings :

- ACMP exhibits a moderate HOMO-LUMO gap (4.92 eV), indicating lower reactivity compared to CNP (5.01 eV) but higher than CMNP (4.85 eV) .

- CMNP has the highest hyperpolarizability (βtot = 7.1 × 10⁻³⁰ esu), making it 19× more active than urea in nonlinear optical applications, while ACMP shows weaker polarizability .

- All three compounds share π→π* electronic transitions, typical of aromatic systems with electron-withdrawing substituents .

Vibrational and Spectroscopic Analysis

Table 2: IR and NMR Data Comparison

Key Findings :

- ACMP displays distinct N-H stretching (3385–3468 cm⁻¹) and C-Cl vibrations (708 cm⁻¹), while CMNP shows additional NO₂ stretching (1550, 1340 cm⁻¹) .

- In <sup>1</sup>H NMR, ACMP’s NH₂ protons resonate at δ 5.39 ppm , whereas CMNP’s NH₂ appears at δ 5.88 ppm due to electron-withdrawing nitro group effects .

Key Findings :

Biological Activity

3-Amino-2-chloro-4-methylpyridine (ACMP) is a significant compound in pharmaceutical chemistry, primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules. This article provides a comprehensive overview of its biological activities, synthesis methods, and applications in drug development, particularly in the context of HIV/AIDS and cancer treatments.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClN

- Molecular Weight : 142.59 g/mol

- CAS Number : 133627-45-9

The compound contains an amino group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. These functional groups contribute to its reactivity and potential biological activities.

Synthesis Methods

ACMP is synthesized through various methods, with notable processes including:

- From Malononitrile and Acetone : A regioselective method that yields ACMP efficiently, involving several key reaction steps such as chlorination and hydrolysis .

- One-Pot Reactions : Utilizing 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone, this method employs a combination of condensation, cyclization, and Hofmann reactions to produce ACMP with high yields .

Antiviral Activity

ACMP is a crucial intermediate in the synthesis of nevirapine, an antiretroviral medication used to treat HIV/AIDS. The compound facilitates the formation of nevirapine through substitution and cyclization reactions . Nevirapine acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), effectively blocking the replication of HIV by inhibiting reverse transcriptase activity.

Anticancer Properties

Research indicates that derivatives of ACMP are being explored for their potential anticancer activities. For instance, compounds synthesized from ACMP have been shown to exhibit cytotoxic effects against breast cancer cell lines . The synthesis of pyrazolopyridine derivatives from ACMP has been particularly noted for their promising biological activity in oncology research.

Antioxidant Activity

Docking studies have suggested that ACMP may possess antioxidant properties. The compound's ability to interact with reactive oxygen species (ROS) could mitigate oxidative stress-related damage, which is implicated in various degenerative diseases including cancer and cardiovascular conditions .

Case Study: Nevirapine Synthesis

A pivotal study highlighted the synthesis pathway of nevirapine involving ACMP as a key intermediate. The process begins with the substitution of 2-chloro-3-pyridinecarboxylic acid followed by amidation reactions leading to ACMP formation. Subsequent heterocyclization transforms ACMP into nevirapine .

Computational Studies

Recent computational analyses have focused on predicting the molecular interactions and stability of ACMP. Studies utilizing Density Functional Theory (DFT) have provided insights into its electronic properties, including HOMO-LUMO analysis which indicates its potential reactivity and stability . Molecular docking studies further elucidate its binding affinities with target proteins relevant to its biological activities.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-2-chloro-4-methylpyridine, and how do reaction conditions influence yield?

- Methodology : Three primary methods are documented:

- Hoffman degradation : Reacting 2-chloro-4-methylpyridine-3-carboxamide with bromine and NaOH at 0–75°C yields ~90.6% .

- Sandmeyer reaction : Using HBr, Br₂, and NaNO₂ in aqueous conditions (0–75°C) achieves 98% yield via diazotization and bromination .

- Direct chlorination : Treating 3-amino-4-methylpyridine with HCl and Cl₂ gas at 20°C yields 84% .

- Key Variables : Temperature control (<5°C during reagent addition) and stoichiometric ratios (e.g., Br₂:NaNO₂ = 1:1) critically affect purity.

Q. How is this compound characterized to confirm structural integrity?

- Analytical Workflow :

- GC-MS : Validates purity (>95% by area) and molecular ion ([M+H]+ = 143 m/z) .

- ¹H NMR : Distinct signals at δ 2.3 (CH₃), 6.8 (pyridine-H), and 4.2 ppm (NH₂) confirm substitution patterns .

- XRD : Crystalline structure (monoclinic, P2₁/c space group) resolves positional isomerism risks .

Q. What are the stability and storage requirements for this compound?

- Stability Profile : Degrades under prolonged UV exposure (λ > 300 nm) due to C-Cl bond photolysis.

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and hygroscopicity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Role : Intermediate in synthesizing antiviral agents (e.g., nevirapine for HIV) and kinase inhibitors .

- Functional Utility : The amino and chloro groups enable regioselective cross-coupling (Suzuki, Buchwald-Hartwig) for functionalized pyridine scaffolds .

Advanced Research Questions

Q. How can reaction mechanisms for halogenation steps be elucidated to optimize synthesis?

- Mechanistic Insights :

- Bromination : Follows an electrophilic aromatic substitution (EAS) pathway, with Br⁺ generated via NaNO₂/HBr. Ortho/para-directing effects of -NH₂ and -CH₃ dictate regioselectivity .

- Chlorination : Radical-mediated pathway under Cl₂ gas, confirmed by ESR trapping of Cl• intermediates .

- Optimization : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps.

Q. How to resolve contradictory yield data across synthetic protocols?

- Impurity Profile : Residual NaNO₂ or Br⁻ salts skew GC-MS quantification.

- Workup Differences : Extraction with CHCl₃ vs. EtOAc alters recovery rates.

- Resolution : Implement ICP-MS to quantify trace metals and optimize washing steps.

Q. What are the challenges in detecting trace impurities during pharmaceutical synthesis?

- Key Impurities :

- 3,5-Diaminopyridine : Forms via over-chlorination; detected by HPLC (Rt = 8.2 min, C18 column) .

- N-Oxide derivatives : Monitor via HRMS (exact mass 158.0354 Da) .

- Mitigation : Use orthogonal purification (e.g., silica gel chromatography, eluting with EtOAc/hexane 3:7) .

Q. How can computational modeling aid in predicting reactivity or toxicity?

- Applications :

Properties

IUPAC Name |

2-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBCYTOUXLAABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373350 | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-45-9 | |

| Record name | 3-amino-2-chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.